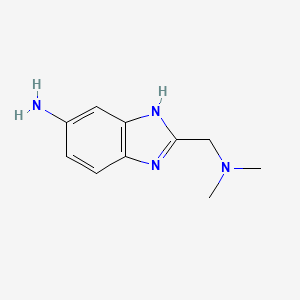

1H-Benzimidazole-2-methanamine, 6-amino-N,N-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-Benzimidazole-2-methanamine, 6-amino-N,N-dimethyl-” is a chemical compound with the molecular formula C10H14N4. It is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings .

Synthesis Analysis

Benzimidazole derivatives have been synthesized through various methods. One approach involves the substitution of the corresponding 2,6-dichlorobenzo[d]oxazole, 2,6-dichlorobenzo[d]thiazole, and 2,6-dichlorobenzo[d]imidazole with 2-(4-(3-amino-2-hydroxypropoxy) phenyl .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been determined through crystallography and solid-state NMR . These compounds exhibit an identical system of hydrogen bonds, C (4), in their structures .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit anti-inflammatory activity, as evaluated by carrageenan-induced rat paw edema model .Scientific Research Applications

Pharmacological Activities

Field

Application

Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . They have been synthesized in large numbers over the last decades, and many of these compounds have shown excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

Methods of Application

The methods of application or experimental procedures for these derivatives would depend on the specific ailment being treated. However, the details of these procedures were not specified in the source .

Results or Outcomes

Compounds bearing benzimidazole nucleus possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases . Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

Synthesis of Heterocycles and Acyclic Systems

Field

Application

N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry . They are used in a variety of ways to generate different functional groups .

Methods of Application

These compounds can be used in reactions as a dehydrating agent, as reducing agents, or as a catalyst . They can also be used in the preparation of heterocyclic compound through formylation of active methylene groups, conversion of methyl groups to enamines, and formylation of amino groups to amidines .

Results or Outcomes

The use of N,N-dialkyl amides in organic functional group transformations has led to the synthesis of a wide range of cyclic and acyclic systems .

Antiparasitic and Antioxidant Activity

Application

New 1H-benzimidazole-2-yl hydrazones have been synthesized with combined antiparasitic and antioxidant activity . These compounds were found to be more active than the clinically used anthelmintic drugs albendazole and ivermectin .

Methods of Application

The compounds were tested in vitro against encapsulated T. spiralis . The antioxidant activity of the target compounds was elucidated in vitro against stable free radicals DPPH and ABTS as well as iron-induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose .

Results or Outcomes

The compounds killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C in both concentrations (50 and 100 mg ml 1) . The two 2,3- and 3,4-dihydroxy hydrazones were the most effective radical scavengers in all studied systems .

Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides

Application

The synthesis, antioxidant capacity, and anti-inflammatory activity of four novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides are reported . These compounds were tested for their antioxidant properties and their ability to inhibit soybean lipoxygenase (LOX) .

Methods of Application

Four diverse antioxidant tests were used for in vitro antioxidant assays, namely, interaction with the stable free radical DPPH (1,1-diphenyl-2-picrylhydrazyl radical) as well as with the water-soluble azo compound AAPH (2,2′-azobis (2-amidinopropane) dihydrochloride), competition with DMSO for hydroxyl radicals, and the scavenging of cationic radical ABTS •+ (2,2′-azino-bis (3-ethylbenzothiazoline-6-sulfonate) radical cation) .

Results or Outcomes

Nitrones 10b, 10c, and 10d, having the 4-fluorophenyl, 2,4-difluorophenyl, and 4-fluoro-3-methylphenyl motif, respectively, exhibited high interaction with DPPH (64.5–81% after 20 min; 79–96% after 60 min) . Nitrone 10c, bearing the 2,4-difluorophenyl motif, was found to be the most potent LOX inhibitor (IC 50 = 10 μM) .

Antiparasitic Activity of 1H-Benzimidazole-2-Yl Hydrazones

Application

A series of 1H-benzimidazole-2-yl hydrazones, containing fluoro-, hydroxy- and methoxy-substituted phenyl rings or 1,3-benzodioxolyl moiety were synthesized and demonstrated potent larvicidal effect against isolated muscle larvae of T. spiralis as well as moderate antiproliferative activity against MCF-7 breast cancer cells .

Methods of Application

The compounds were tested in vitro against isolated muscle larvae of T. spiralis . The details of these procedures were not specified in the source .

Results or Outcomes

The compounds demonstrated potent larvicidal effect against isolated muscle larvae of T. spiralis as well as moderate antiproliferative activity against MCF-7 breast cancer cells .

Antioxidant Activity of N-Benzyl-2-[4-(Aryl)-1H-1,2,3-Triazol-1-Yl]Ethan-1-Imine Oxides

Methods of Application

Four diverse antioxidant tests were used for in vitro antioxidant assays . These include interaction with the stable free radical DPPH (1,1-diphenyl-2-picrylhydrazyl radical) as well as with the water-soluble azo compound AAPH (2,2′-azobis (2-amidinopropane) dihydrochloride), competition with DMSO for hydroxyl radicals, and the scavenging of cationic radical ABTS •+ (2,2′-azino-bis (3-ethylbenzothiazoline-6-sulfonate) radical cation) .

properties

IUPAC Name |

2-[(dimethylamino)methyl]-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-14(2)6-10-12-8-4-3-7(11)5-9(8)13-10/h3-5H,6,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBIOJIYQNKPFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC2=C(N1)C=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Dimethylamino)methyl]-1H-1,3-benzodiazol-6-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2915693.png)

![N-[(3-ethoxy-4-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide](/img/structure/B2915700.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2915704.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2915706.png)

![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915710.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2915711.png)

![2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2915712.png)

![Ethyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2915713.png)